molecular formula C43H39FeNP2-6 B13753426 cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron

cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron

Cat. No.: B13753426
M. Wt: 687.6 g/mol
InChI Key: DVFRQTSWHIYUSS-UHFFFAOYSA-N
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Description

(S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane is a heterocyclic organic compound known for its unique structure and properties. This compound is often referred to as TANIAPHOS in scientific literature . It is widely used in various fields of research due to its chiral nature and ability to act as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane involves several steps. One common method is the reaction between halogenophosphines and organometallic reagents . This process typically requires the use of inert gas to prevent oxidation and moisture-sensitive conditions to ensure the purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The use of specialized equipment to maintain an inert atmosphere and precise temperature control is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various oxidizing and reducing agents. The reactions are typically carried out under inert gas conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .

Scientific Research Applications

(S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical reactions by lowering activation energies and increasing reaction rates .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (S)-(+)-®-2-Diphenylphosphinoferrocenyl(2-diphenylphosphinophenyl)methane apart is its specific chiral configuration, which makes it particularly effective as a chiral ligand in asymmetric synthesis. This unique property allows for the selective formation of enantiomers in chemical reactions, which is highly valuable in the production of pharmaceuticals and other fine chemicals .

Properties

Molecular Formula

C43H39FeNP2-6

Molecular Weight

687.6 g/mol

IUPAC Name

cyclopentane;1-(5-diphenylphosphanylcyclopenta-1,3-dien-1-yl)-1-(2-diphenylphosphanylphenyl)-N,N-dimethylmethanamine;iron

InChI

InChI=1S/C38H34NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h3-29,38H,1-2H3;1-5H;/q-1;-5;

InChI Key

DVFRQTSWHIYUSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=C[C-]1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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